Nystatin A3

説明

Nystatin A3 is a member of nystatins, a group of polyene ionophore antifungal drugs . It is a natural product found in Streptomyces noursei . The biologically active components of the complex are nystatin A1, A2, and A3 . Nystatin A3 is used to treat cutaneous, mucocutaneous, and gastrointestinal mycotic infections, particularly those caused by Candida species .

Synthesis Analysis

Nystatin A3 is synthesized by bacteria, specifically a strain of Streptomyces noursei . Six large polyketide synthase proteins were implicated in the formation of the nystatin macrolactone ring, while other enzymes, such as P450 monooxygenases and glycosyltransferase, were assumed responsible for ring "decoration" .

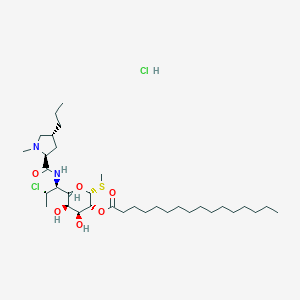

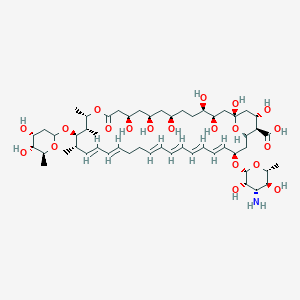

Molecular Structure Analysis

The molecular formula of Nystatin A3 is C53H85NO20 . The structure of Nystatin A3 is complex and includes a macrolactone ring . More details about the molecular structure can be found in the paper titled "The structure of nystatin A3, a component of nystatin complex" .

科学的研究の応用

Production Improvement through UV Mutagenesis

Researchers have used UV mutagenesis to improve the production of Nystatin A3 . The study involved treating Streptomyces noursei D-3-14, a starting strain, with UV mutagenesis for 40 seconds over three consecutive rounds . The mutant strain Streptomyces noursei 72-22-1 was obtained after the genetic stability evaluation . This mutant strain displayed a higher content of polyfungin B .

Fungicidal Activities

When equimolar single ingredients of nystatin A1, A3, and polyfungin B were tested, polyfugin B exhibited a better fungicidal activity than nystatin A1 and A3 . These promising results warrant further extensive metabolic and biological studies of polyfugin B, nystatin A3, and other structurally similar ingredients in the near future .

Pharmaceutical Mariculture

Nystatin A3 has been successfully produced at sea through pharmaceutical mariculture . This study began by evaluating new designs for culture flasks, illustrating a next step towards developing self-contained bioreactors for culturing in marine environments . Through pilot studies, an underwater system was developed to cost-effectively produce cultures that yielded 200 mg of nystatin per deployment .

Nanosizing for Enhanced Efficacy

Nanosized nystatin has shown superior in vitro growth inhibition of C. albicans compared with conventional nystatin suspension . It is also more efficacious in the treatment of experimental oral candidiasis in immunocompromised mice .

作用機序

Target of Action

Nystatin A3, like other polyene antifungal drugs, primarily targets ergosterol , a sterol present in the cell membranes of fungi, most notably Candida species . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The interaction between Nystatin A3 and ergosterol is key to its antifungal activity .

Mode of Action

Nystatin A3 exerts its antifungal effects by disrupting the fungal cell membrane. It acts as a channel-forming ionophore , creating pores in the fungal plasma membrane . The formation of these pores changes the membrane’s permeability, allowing for leakage of intracellular contents, which ultimately leads to cell death . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin oligomers .

Biochemical Pathways

The primary antifungal mechanism of Nystatin involves the formation of transmembrane channels that cause the leakage of cellular K+ and Mg2+, eventually leading to the death of the fungal cells . The interactions between Nystatin molecules and ergosterol seem to occur through the conjugated double bonds of the Nystatin molecules .

Pharmacokinetics

This limits its efficacy to the treatment/prevention of cutaneous, mucocutaneous, and gastrointestinal fungal infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability and therapeutic effectiveness.

Result of Action

The result of Nystatin A3’s action at the molecular and cellular level is the disruption of the fungal cell membrane, leading to cell death . This is achieved through the formation of pores in the membrane, which cause leakage of intracellular contents . In addition, Nystatin-induced pore formation is accompanied by strong Nystatin-induced membrane reorganization that depends on membrane lipid composition .

Action Environment

The action of Nystatin A3 is influenced by the biophysical properties and lipid composition of the membrane . For instance, in membranes enriched in a gel-phase forming phospholipid, Nystatin incorporates within the phospholipid-enriched gel domains, where it forms pores able to expand the gel domains . In contrast, in membranes enriched in gel domain forming sphingolipids, Nystatin-induced pore formation occurs through the destabilization of the gel phase .

Safety and Hazards

Nystatin A3, like other nystatins, can cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .

将来の方向性

Nystatin A3 is a potent antifungal drug with significant toxicity in mammalian organisms . In order to develop a non-toxic and more effective Nystatin A3 formulation, its molecular mechanism of action at the cell membrane needs to be better understood . Future research may focus on understanding the complex mechanism of action of Nystatin A3 and developing safer and more effective formulations .

特性

IUPAC Name |

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67)/b7-6+,11-9+,14-12+,15-13+,18-16+,19-17+/t29-,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,44?,45+,46-,47-,48+,49-,50+,52-,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMLQOHQLVORI-PLAPNZKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1OC3C[C@H]([C@H]([C@@H](O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1056.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nystatin A3 | |

CAS RN |

62997-67-5 | |

| Record name | Nystatin A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062997675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NYSTATIN A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGT9EY838C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Can the glycosylation pattern of Nystatin A3 be modified to generate novel antifungal agents?

A: Yes, research suggests that modifying the glycosylation of polyene macrolides like nystatin A3 holds promise for developing new antifungal drugs []. Increasing the extent of glycosylation through enzymatic or chemical methods could potentially reduce toxicity while maintaining or improving antifungal activity. This approach is particularly relevant for addressing the side effects associated with existing polyene antifungals.

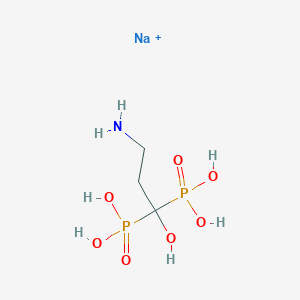

Q2: What are the implications of identifying novel sugar components in polyene macrolides like Nystatin A3?

A: Discovering a novel sugar component like 2,6-dideoxy-L-ribohexopyranose in Nystatin A3 [] broadens our understanding of polyene macrolide biosynthesis and structural diversity. This finding suggests the existence of specialized glycosyltransferases in the producing organism, opening avenues for bioengineering efforts to generate new polyene analogues with tailored sugar moieties for improved pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。